molecular formula C12H9ClN4O2 B3731094 7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B3731094
M. Wt: 276.68 g/mol
InChI Key: AEPBKVYSXOTJJL-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a high-purity chemical reagent designed for advanced scientific research and development. This compound belongs to the triazolopyrimidine class, a family of heterocyclic structures known for their significant biological activities and applications in medicinal chemistry. Its molecular structure incorporates a fused triazole and pyrimidine ring system, distinguished by a 4-chlorophenyl substituent at position 7 and a carboxylic acid functional group at position 5, which strongly influences its electronic properties, solubility, and potential for molecular interaction. In research settings, this compound serves as a versatile building block for the synthesis of more complex molecules. Triazolopyrimidine derivatives are extensively investigated for their potential as therapeutic agents, particularly as enzyme inhibitors. Scientific literature indicates that closely related analogs, such as 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide scaffolds, have been identified as disruptors of the influenza virus RNA-dependent RNA polymerase (RdRP), specifically targeting the PA-PB1 subunit interface . This suggests potential application in the development of new anti-influenza drugs. The mechanism of action for such compounds typically involves binding to the active site of a target protein, such as a viral enzyme, thereby inhibiting its activity and modulating the associated biological pathway. The synthesis of this compound and its analogs can be achieved through efficient, modern methods. Recent protocols emphasize green chemistry principles, utilizing catalysts like 4,4’-trimethylenedipiperidine (TMDP) in eco-friendly solvent systems such as water and ethanol . These methods offer advantages including high yields, metal-free conditions, and reduced generation of hazardous waste, making them suitable for scalable and sustainable production. Researchers value this compound for its utility in constructing diverse chemical libraries for drug discovery. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O2/c13-8-3-1-7(2-4-8)10-5-9(11(18)19)16-12-14-6-15-17(10)12/h1-6,10H,(H,18,19)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPBKVYSXOTJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, eco-friendly method yields the target compound efficiently . The reaction conditions include:

    Reactants: Enaminonitriles and benzohydrazides

    Solvent: Dry toluene

    Temperature: 140°C

    Method: Microwave irradiation

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines or thiols

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Alcohols or amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that derivatives of triazolo-pyrimidines exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For instance, research indicates that modifications to the triazolo-pyrimidine structure can enhance anti-inflammatory efficacy while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Research has demonstrated that 7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid exhibits antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis makes it a candidate for further development as an antibiotic .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation . The compound's structural features allow it to interact with DNA and inhibit topoisomerase enzymes, crucial for cancer cell replication.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 4-chlorobenzaldehyde and ethyl cyanoacetate.

Synthesis Protocols

A notable synthesis method employs the use of green chemistry principles by utilizing eco-friendly solvents like water and ethanol in combination with an efficient additive catalyst. This approach not only improves yield but also reduces environmental impact .

StepReactantsConditionsYield
14-chlorobenzaldehyde + ethyl cyanoacetate + 3-amino-1,2,4-triazoleReflux in water/ethanol (50:50)High
2Reaction mixture with TMDP catalystStirred at 65°C>90%

Case Studies

Several case studies have documented the successful application of this compound in drug formulation:

  • Case Study 1 : A study published in the Turkish Journal of Chemistry reported on the synthesis and biological evaluation of various derivatives of triazolo-pyrimidines. The findings indicated that specific modifications led to enhanced anti-inflammatory and antimicrobial activities .
  • Case Study 2 : Another research effort focused on the anticancer properties of triazolo-pyrimidine derivatives. The study demonstrated that these compounds could effectively inhibit tumor growth in vitro, suggesting potential for future clinical applications .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors . For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include:

    CDK2/Cyclin A2 complex: Inhibition leads to cell cycle arrest.

    Apoptosis pathways: Induction of apoptosis through caspase activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Functional Groups
Compound Name Substituents Ring Type Functional Groups Biological Activity (Reported) Synthesis Method References
Target Compound : 7-(4-Chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid 7-(4-ClPh), 5-COOH 4,7-dihydro Carboxylic acid Hypothesized antimicrobial/antiparasitic (based on analogs) Likely Biginelli-like with regioselective conditions
5-(4-Chlorophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine 5-(4-ClPh), 7-(thienyl) 4,7-dihydro None Not specified Not detailed
7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid 7-(iPr), 5-COOH Aromatic Carboxylic acid Not reported Unspecified
N-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivatives (e.g., compound 98 in ) 7-(4-ClPh-NH), 5-CH3 Aromatic Amine, methyl Anti-Plasmodium falciparum (IC50: 0.2–1.2 µM) Multi-step substitution
7-Oxo-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Ph, 7-oxo, 2-COOH 4H,7H (partially oxidized) Carboxylic acid, ketone Not reported Oxidation of dihydro precursor
Key Observations :

The carboxylic acid at position 5 increases hydrophilicity, favoring aqueous solubility and hydrogen-bond interactions with biological targets. This contrasts with methyl or amine groups in other analogs, which may reduce solubility .

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester or amide derivatives (e.g., ’s carboxamide derivatives). However, the 4-chlorophenyl group may counterbalance this by increasing logP .
  • Thermal Stability : Dihydrotriazolopyrimidines generally exhibit lower thermal stability than aromatic analogs due to ring saturation. For example, ’s dihydro derivatives were synthesized at 65°C, avoiding decomposition .

Biological Activity

The compound 7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a triazolopyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H9ClN4O
  • Molecular Weight : 248.67 g/mol
  • InChIKey : IIOUPVTUZAYDRW-UHFFFAOYSA-N

The structure features a triazole ring fused with a pyrimidine moiety, which is known for conferring various biological activities to its derivatives. The presence of the 4-chlorophenyl group is particularly significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance:

  • Mechanism of Action : These compounds often exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved may include modulation of apoptotic proteins and caspases.
  • Case Study : In a study involving derivatives similar to this compound, compounds were tested against colorectal carcinoma (HCT116) and lung carcinoma (A549) cell lines. The most effective derivative showed an IC50 value of 6.76 µg/mL against HCT116 cells, demonstrating significantly higher potency compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 77.15 µg/mL) .

Antimicrobial Activity

Triazolopyrimidine derivatives have also been explored for their antimicrobial properties:

  • Antibacterial and Antifungal Effects : The presence of the chlorophenyl group enhances the compound's ability to disrupt bacterial cell walls and inhibit fungal growth. Studies have shown that certain derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans.
  • Research Findings : A series of similar compounds were synthesized and evaluated for their antimicrobial activity. The results indicated that modifications in the substituents significantly affected their efficacy against various pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolopyrimidine derivatives:

SubstituentBiological ActivityReference
4-ChlorophenylEnhanced anticancer activity
Methoxy GroupIncreased antibacterial potency
Nitro GroupImproved cytotoxicity against cancer cells

Q & A

Q. Methodological Considerations :

  • TMDP’s Lewis base sites and hydrogen-bonding capacity enhance reaction efficiency.
  • Yields exceed 90% under both conditions, with TMDP recyclable for ≥5 cycles without activity loss .
  • Avoid traditional catalysts like piperidine due to regulatory issues and toxicity .

How can structural characterization of this compound be performed to confirm its regiochemistry and purity?

Answer:
Use a combination of:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify aromatic protons, carboxyl groups, and heterocyclic backbone .
  • X-ray Crystallography : For resolving crystal packing and verifying substituent positions (e.g., chlorophenyl orientation) .
  • Elemental Analysis : Validate empirical formula (C12_{12}H10_{10}ClN4_{4}O2_{2}) and rule out impurities .

Advanced Tip : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to resolve ambiguities in tautomeric forms .

How should researchers address contradictions in catalyst selection (e.g., TMDP’s toxicity vs. efficiency)?

Answer:
While TMDP is noted for high toxicity in some contexts , its non-volatile, non-flammable nature and recyclability make it preferable to alternatives like piperidine. Mitigation strategies include:

  • Closed Systems : Use sealed reactors to minimize exposure.
  • Green Solvents : Pair TMDP with ethanol/water mixtures to reduce hazardous waste .
  • Alternatives : Explore ionic liquids or immobilized catalysts if toxicity remains prohibitive .

What biological assays are suitable for evaluating its potential therapeutic applications?

Answer:

  • Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Structural analogs show IC50_{50} values <10 µM, suggesting bioactivity .
  • Enzyme Inhibition : Test against kinases or proteases via fluorescence polarization. The triazolopyrimidine core may compete with ATP-binding sites .
  • Solubility Optimization : Modify the carboxylic acid group to esters or amides for enhanced bioavailability .

What safety protocols are critical for handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust inhalation risks .
  • Waste Disposal : Treat as hazardous waste; avoid aqueous release to prevent environmental contamination .

How can computational modeling guide the design of derivatives with improved activity?

Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR kinase).
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity .
  • Reaction Pathway Simulation : Apply quantum mechanics/molecular mechanics (QM/MM) to optimize synthesis routes .

How should discrepancies in reaction yields between literature reports be analyzed?

Answer:

  • Parameter Audit : Compare solvent ratios, catalyst loading, and temperature. For example, TMDP in ethanol/water vs. molten state may yield ±5% variation .
  • Impurity Profiling : Use HPLC-MS to identify side products (e.g., unreacted aldehydes).
  • Replicate Studies : Conduct triplicate experiments to assess reproducibility.

What mechanistic insights exist for its interaction with biological targets?

Answer:

  • Hydrogen Bonding : The carboxylic acid group may form H-bonds with active-site residues (e.g., lysine in kinases) .
  • π-π Stacking : The chlorophenyl ring could interact with aromatic residues in target proteins .
  • Metabolic Stability : Evaluate hepatic microsome stability to predict in vivo half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 2
7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

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